molecular formula C8H11BrO3 B12631555 Methyl 2-bromo-3-oxohept-6-enoate CAS No. 921226-70-2

Methyl 2-bromo-3-oxohept-6-enoate

Cat. No.: B12631555
CAS No.: 921226-70-2
M. Wt: 235.07 g/mol
InChI Key: YUNXOQPOJUZIOR-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-oxohept-6-enoate is a structurally complex ester featuring a bromo-substituted β-ketoester moiety and a terminal alkene group. Its molecular formula is C₈H₁₁BrO₃, with a molecular weight of 235.08 g/mol. The compound combines electrophilic (bromo, carbonyl) and nucleophilic (alkene) reactivity, making it a versatile intermediate in organic synthesis, particularly in cycloadditions, alkylations, and heterocycle formations .

Properties

CAS No.

921226-70-2

Molecular Formula

C8H11BrO3

Molecular Weight

235.07 g/mol

IUPAC Name

methyl 2-bromo-3-oxohept-6-enoate

InChI

InChI=1S/C8H11BrO3/c1-3-4-5-6(10)7(9)8(11)12-2/h3,7H,1,4-5H2,2H3

InChI Key

YUNXOQPOJUZIOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)CCC=C)Br

Origin of Product

United States

Preparation Methods

Aldol Condensation Method

  • Reagents : Methyl acetoacetate, an aldehyde (e.g., propanal), and a base (e.g., sodium ethoxide).

  • Procedure :

    • Mix methyl acetoacetate with propanal in a solvent such as ethanol.
    • Add sodium ethoxide to initiate the aldol condensation.
    • Heat the mixture under reflux for several hours.
    • Isolate the aldol product through standard work-up procedures (e.g., extraction, drying).
  • Bromination :

    • Dissolve the aldol product in a suitable solvent (e.g., dichloromethane).
    • Add bromine dropwise while stirring at low temperatures.
    • Monitor the reaction progress via thin-layer chromatography (TLC).
  • Yield : Typically yields around 60-70% after purification.

Direct Bromination Method

  • Reagents : Methyl heptenoate and N-bromosuccinimide (NBS).

  • Procedure :

    • Dissolve methyl heptenoate in carbon tetrachloride.
    • Add NBS and heat under reflux.
    • Allow the reaction to proceed for several hours.
    • Quench with water and extract the organic layer.
  • Yield : This method can yield approximately 50-65%.

Enolate Chemistry Approach

  • Reagents : Methyl acetoacetate, base (e.g., sodium hydride), and brominating agent (e.g., phosphorus tribromide).

  • Procedure :

    • Deprotonate methyl acetoacetate using sodium hydride to form an enolate.
    • React with phosphorus tribromide to introduce bromine at the α-position.
    • Work-up involves quenching with water and extracting with an organic solvent.
  • Yield : Yields can be around 70% depending on reaction conditions.

  • Comparison of Methods

Method Key Reagents Typical Yield (%) Advantages Disadvantages
Aldol Condensation Methyl acetoacetate, aldehyde 60-70 Versatile, mild conditions Requires careful control of conditions
Direct Bromination Methyl heptenoate, NBS 50-65 Simple procedure Limited regioselectivity
Enolate Chemistry Methyl acetoacetate, PBr3 70 High selectivity Requires strong bases

The preparation of methyl 2-bromo-3-oxohept-6-enoate can be accomplished through several synthetic routes, each with its own advantages and limitations. The choice of method depends on factors such as availability of reagents, desired yield, and specific application requirements in further synthetic processes. Continued research into optimizing these methods may yield even more efficient pathways for synthesizing this important compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3-oxohept-6-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiocyanates.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 2-bromo-3-oxohept-6-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those with potential anticancer or antimicrobial properties.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-oxohept-6-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the keto group are key functional groups that participate in various chemical transformations. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the keto group can undergo reduction or oxidation, leading to the formation of different products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Benzoylamino-3-oxobutanoate

  • Structure: Features a benzoylamino group at C2 and a β-ketoester group (C₉H₉NO₄).
  • Synthesis : Prepared via condensation of aromatic amines with methyl β-ketoesters under acidic conditions (e.g., PTSA catalysis in benzene) .
  • Reactivity: The benzoylamino group enhances stability toward hydrolysis compared to bromo-substituted analogs. However, the absence of a bromine atom limits its utility in nucleophilic substitution reactions.

Methyl 3-Oxohept-6-enoate

  • Structure : Lacks the bromo substituent at C2 (C₈H₁₂O₃).
  • Physical Properties : Lower molecular weight (156.18 g/mol ) and higher volatility due to reduced polarity. Likely exhibits a boiling point range of 120–140°C , comparable to other methyl esters of similar chain length .
  • Reactivity : The α,β-unsaturated ketone moiety participates in conjugate additions, but the absence of bromine diminishes electrophilicity at C2.

Methyl 2-Bromo-3-oxopentanoate

  • Structure : Shorter carbon chain (C₆H₇BrO₃) with similar bromo-β-ketoester functionality.
  • Applications: Widely used in synthesizing heterocycles like furans and pyrroles. The shorter chain reduces steric hindrance, enhancing reaction rates in cyclizations compared to the hept-6-enoate derivative.

Comparative Data Table

Property Methyl 2-bromo-3-oxohept-6-enoate Methyl 3-oxohept-6-enoate Methyl 2-bromo-3-oxopentanoate
Molecular Formula C₈H₁₁BrO₃ C₈H₁₂O₃ C₆H₇BrO₃
Molecular Weight (g/mol) 235.08 156.18 199.02
Key Functional Groups Br, β-ketoester, alkene β-ketoester, alkene Br, β-ketoester
Boiling Point ~180–200°C (estimated) 120–140°C ~160–180°C (estimated)
Reactivity Highlights Electrophilic substitution at C2; alkene cycloadditions Conjugate additions Faster cyclizations due to reduced steric hindrance

Biological Activity

Methyl 2-bromo-3-oxohept-6-enoate is a chemical compound characterized by its unique bromo, keto, and enone functionalities. While specific biological activities of this compound are not extensively documented, it shares structural similarities with other compounds that have demonstrated notable biological effects, particularly in antimicrobial and anticancer domains. This article explores the potential biological activities of this compound, synthesizing available research findings and comparative data.

Structural Characteristics

The compound's structure includes:

  • Bromo substituent : Enhances reactivity and potential interactions with biological targets.
  • Keto group : Contributes to its electrophilic nature.
  • Enone structure : Provides additional sites for chemical reactivity.

These features suggest that this compound may exhibit significant pharmacological properties, similar to other bromo-keto esters.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key features and potential applications:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-bromo-3-methylbutanoateMethyl group instead of heptene backboneSmaller size may affect reactivity
Methyl 3-methylbutanoateLacks bromine but retains keto functionalityNo halogen substituent; different reactivity
Ethyl 2-bromo-3-methylbutanoateSimilar bromo-keto structure but different alkyl chainVariation in chain length alters properties
Methyl 3-oxohexanoateOne less carbon than hepteneStructural simplicity may lead to different reactivity

The unique combination of the bromo substituent with both keto and enone functionalities in this compound enhances its versatility in potential applications, including organic synthesis and medicinal chemistry.

Antimicrobial Properties

Compounds with similar structures have been documented to exhibit antimicrobial activity . For instance, bromo-keto esters have shown effectiveness against various bacterial strains. The presence of the bromo group may enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy as an antimicrobial agent.

Anticancer Activity

The anticancer properties of related compounds have been explored extensively. Studies indicate that certain bromo-keto esters can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. The structural characteristics of this compound suggest that it could similarly affect cancer cell viability .

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